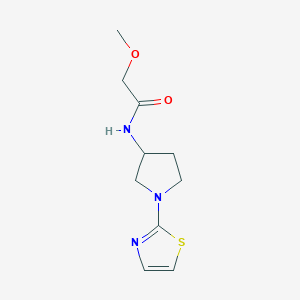

2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-15-7-9(14)12-8-2-4-13(6-8)10-11-3-5-16-10/h3,5,8H,2,4,6-7H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHOYMNHSCSGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1CCN(C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amines with dihaloalkanes.

Coupling of Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled through a nucleophilic substitution reaction.

Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

- **Oxidation

Biologische Aktivität

The compound 2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is a thiazole-containing derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 240.29 g/mol

- IUPAC Name : this compound

This structure incorporates a methoxy group and a thiazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study conducted on various thiazole-containing compounds demonstrated that those with specific structural features, such as the presence of electron-donating groups, enhance their antibacterial efficacy. For instance, compounds similar to this compound were shown to inhibit bacterial growth effectively against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 µg/mL |

| Compound B | Escherichia coli | 32 µg/mL |

| This compound | Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Several studies have highlighted their ability to induce apoptosis in cancer cells. For example, a recent study found that thiazole-containing compounds exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Case Study: Cytotoxicity Assessment

In a cytotoxicity assay using the MTT method, this compound was tested against human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)

Results indicated a significant reduction in cell viability at concentrations above 50 µM.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. The presence of specific functional groups, such as methoxy or acetamide, can significantly influence the compound's interaction with biological targets. For instance, modifications to the thiazole ring or the addition of substituents on the pyrrolidine ring can enhance potency and selectivity against cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and related analogs:

*Calculated based on IUPAC name; †No empirical data available.

Key Observations

Structural Nuances: The target compound distinguishes itself through its pyrrolidine-thiazole scaffold, which may enhance conformational flexibility and membrane permeability compared to planar analogs like N-(thiazol-2-yl)acetamide . Oxadixyl replaces the thiazole with an oxazolidinone ring, conferring pesticidal properties. This substitution highlights how heterocycle choice dictates functional specificity.

Biological Implications: Thiazole derivatives generally exhibit broad bioactivity, but substituents modulate target specificity. The target’s methoxy group could improve solubility or steric interactions compared to methylphenyl or oxazolidinone substituents. Oxadixyl’s pesticidal action underscores the role of lipophilic groups (e.g., dimethylphenyl) in agrochemical applications, whereas the target’s pyrrolidine may favor pharmaceutical use (e.g., CNS penetration).

Physicochemical Properties: The target’s calculated molecular weight (~266.34) places it between simpler thiazole derivatives (e.g., 142.18 for N-(thiazol-2-yl)acetamide ) and bulkier pesticides like Oxadixyl (278.30) . Melting point data is unavailable for the target, but Oxadixyl’s higher MP (105°C) suggests stronger intermolecular forces due to its oxazolidinone ring.

Q & A

Q. What are the key synthetic pathways for 2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide?

The synthesis involves multi-step organic reactions, typically starting with the functionalization of the pyrrolidine-thiazole core followed by coupling with the methoxy-acetamide moiety. Critical steps include:

- Nucleophilic substitution for thiazole ring formation (e.g., using thiourea derivatives).

- Amide coupling via activated esters (e.g., EDCI/HOBt) or Schotten-Baumann conditions.

- Solvent optimization : Polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are preferred for improved solubility and reaction efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .

Q. How is the compound characterized for structural validation?

Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, methoxy protons resonate at δ 3.2–3.5 ppm, while thiazole protons appear as distinct singlets .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₈N₃O₂S: 296.1124) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What initial biological screening approaches are recommended?

Prioritize target-based assays (e.g., enzyme inhibition) and cell-based viability assays (e.g., MTT for cytotoxicity). Key considerations:

- Use structurally related compounds (e.g., thiazole-pyrrolidine analogs) as positive controls .

- Include solubility testing in DMSO/PBS to ensure compound stability during assays .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Apply Design of Experiments (DOE) to evaluate variables:

- Catalyst loading : Pd/C or CuI for coupling steps (0.5–2 mol% range) .

- Solvent polarity : Switch to DMF for improved intermediate solubility .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .

- Yield tracking : Optimize stepwise yields >75% to achieve overall yields >40% .

Q. What computational methods predict biological targets for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on the thiazole and pyrrolidine moieties as hydrogen-bond donors/acceptors .

- Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in GROMACS .

- QSAR modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with bioactivity data from analogs .

Q. How to resolve contradictory bioactivity data across studies?

- Reproduce assay conditions : Validate pH, temperature, and cell lines (e.g., HEK293 vs. HeLa discrepancies) .

- Meta-analysis : Compare IC₅₀ values of structurally similar compounds (e.g., thiazole derivatives with varying substituents) to identify trends .

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .

Q. What strategies mitigate degradation during in vitro assays?

- Stability testing : Monitor compound integrity in assay buffers via LC-MS over 24 hours .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance metabolic stability .

- Cryopreservation : Store stock solutions at -80°C in anhydrous DMSO to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.